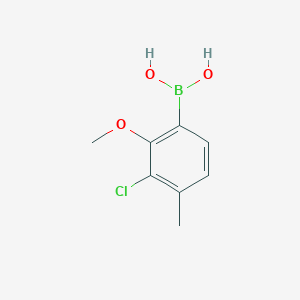

(3-Chloro-2-methoxy-4-methylphenyl)boronic acid

説明

(3-Chloro-2-methoxy-4-methylphenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with chlorine (position 3), methoxy (position 2), and methyl (position 4) groups. Boronic acids are widely utilized in organic synthesis, materials science, and medicinal chemistry due to their reversible binding with diols (e.g., sugars) and roles in Suzuki-Miyaura cross-coupling reactions . The electronic and steric effects of substituents on the phenyl ring critically influence their acidity (pKa), binding affinity, and biological activity .

特性

IUPAC Name |

(3-chloro-2-methoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRDFJPTKQEZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)Cl)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219768 | |

| Record name | Boronic acid, B-(3-chloro-2-methoxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-90-6 | |

| Record name | Boronic acid, B-(3-chloro-2-methoxy-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-chloro-2-methoxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2-methoxy-4-methylphenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of (3-Chloro-2-methoxy-4-methylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

化学反応の分析

Types of Reactions

(3-Chloro-2-methoxy-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium periodate.

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH), and solvents (e.g., ethanol, water).

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

(3-Chloro-2-methoxy-4-methylphenyl)boronic acid has numerous applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: Utilized in the development of drug candidates, particularly those targeting cancer and infectious diseases.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

作用機序

The mechanism of action of (3-Chloro-2-methoxy-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Substituent Effects

The table below compares (3-Chloro-2-methoxy-4-methylphenyl)boronic acid with key structural analogs, emphasizing substituent positions, physicochemical properties, and applications:

Key Observations:

- Substituent Position : The chlorine at position 3 in the target compound introduces electron-withdrawing effects, lowering pKa compared to analogs like (3-Chloro-5-methylphenyl)boronic acid, where the methyl group at position 5 provides electron-donating effects .

- Acidity (pKa) : The methoxy group at position 2 (ortho to Cl) in the target compound likely reduces pKa compared to phenylboronic acid (pKa ~8.8) due to through-space stabilization of the boronate form . In contrast, 3-AcPBA and 4-MCPBA analogs exhibit higher pKa (>9.5), limiting their utility at physiological pH .

- Biological Activity: Chlorine and methoxy groups enhance interactions with biological targets. For example, (2-Chloro-4-methoxyphenyl)boronic acid shows diagnostic utility in β-lactamase inhibition , while triazole-substituted analogs demonstrate improved inhibitory activity against β-lactamases .

Antiproliferative and Inhibitory Potential

- The chloro and methoxy groups in the target compound may enhance DNA or protein binding, warranting further investigation.

- Enzyme Inhibition: Boronic acids with methoxyethyl phenoxy substituents inhibit fungal histone deacetylases (HDACs) at µM concentrations . The target’s methoxy group could similarly modulate enzyme binding.

生物活性

(3-Chloro-2-methoxy-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in recent years for its potential biological activities. This compound features a unique structure that includes a chlorinated aromatic ring and a methoxy group, which may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and drug development.

The compound's chemical structure can be represented as follows:

- IUPAC Name : (3-Chloro-2-methoxy-4-methylphenyl)boronic acid

- Molecular Formula : C10H12BClO3

- Molecular Weight : 228.46 g/mol

The biological activity of (3-Chloro-2-methoxy-4-methylphenyl)boronic acid is primarily attributed to its ability to interact with various molecular targets. The presence of the chloro and methoxy groups can enhance the compound's binding affinity to enzymes and receptors, potentially modulating their activity. Research indicates that boronic acids can form reversible covalent bonds with diols, which may play a role in their mechanism of action, particularly in the inhibition of serine proteases and other enzymes involved in disease processes .

Antimicrobial Activity

Recent studies have highlighted the potential of boronic acids, including (3-Chloro-2-methoxy-4-methylphenyl)boronic acid, in combating antimicrobial resistance. Boronic acids have shown efficacy against various bacterial strains by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics . This compound has been evaluated for its ability to enhance the effectiveness of existing antibiotics, particularly in resistant bacterial infections.

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This property could make it a candidate for developing treatments for inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in Antibiotics evaluated the efficacy of various boronic acids against resistant strains of Escherichia coli. (3-Chloro-2-methoxy-4-methylphenyl)boronic acid was tested alongside traditional antibiotics. Results indicated a significant reduction in bacterial viability when used in combination with ampicillin, highlighting its potential as an adjuvant therapy .

Study 2: Inhibition of Inflammatory Pathways

In another study focusing on inflammatory responses, researchers treated human macrophage cell lines with (3-Chloro-2-methoxy-4-methylphenyl)boronic acid. The results demonstrated a decrease in the expression of TNF-alpha and IL-6, suggesting that this compound may effectively modulate inflammatory pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Chloro-4-methylphenylboronic acid | Moderate antibacterial | Inhibits β-lactamases |

| 3-Chloro-2-methoxybenzoic acid | Anti-inflammatory | Inhibits cytokine production |

| 3-Chloro-4-nitrophenylboronic acid | Anticancer | Induces apoptosis via caspase activation |

Q & A

Q. How do surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) compare in quantifying diol-binding thermodynamics?

- Methodological Answer :

- SPR : Immobilize the boronic acid on a CM5 chip and inject diol analytes (0.1–100 µM) at 25°C. Fit sensograms to a 1:1 Langmuir model for KD.

- ITC : Titrate 10 mM D-fructose into 0.1 mM boronic acid in PBS (pH 7.4). Calculate ΔH and Ka via one-site binding models. SPR offers higher throughput; ITC provides direct thermodynamic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。